2-羟基波希明

描述

Synthesis Analysis

Synthesis of hydroxylated aromatic compounds often involves complex reactions where selectivity and efficiency are crucial. Studies on similar compounds highlight the use of metal-organic frameworks and iron(IV)-oxo complexes in the hydroxylation process, demonstrating pathways that might be relevant for synthesizing 2-Hydroxybohemine or similar compounds (Gao et al., 2006); (Sahu et al., 2016).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of hydroxylated compounds are often characterized using techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These methods provide insights into the electronic and geometric configurations of molecules, which are essential for understanding their reactivity and properties (Demircioğlu et al., 2015).

Chemical Reactions and Properties

Hydroxylated compounds participate in a variety of chemical reactions, including electrophilic aromatic substitution and oxidation processes. The reactivity can be influenced by the presence of hydroxyl groups, which can affect the electron density and thus the reactivity of the aromatic system (de Visser et al., 2007).

科学研究应用

生物信息学和疾病研究: 2-hydr_Ensemble 算法,涉及识别蛋白质序列中的赖氨酸 2-羟基异丁酰化,可能有助于疾病研究和药物开发 (Bao,Yang,& Chen,2021).

癌症研究: 波希明的潜在抗癌活性可能与染色质结构的表观遗传调控有关,通过二维液相分离和质谱法鉴定生物标志物 (Skalnikova,Halada,Džubák,Hajdůch,& Kovářová,2005).

药物化学: Fe(II)/2-酮戊二酸依赖性双加氧酶可以催化选择性的 C-H 键氧化,用于区域选择性和立体选择性羟基氨基酸合成,为制药和精细化工行业构建复杂性提供了潜力 (Jing,Liu,Nie,& Xu,2021).

生物医学研究: 非血红素铁(II)配合物可以活化氧生成铁-氧中间体,可能有助于理解仿生过程 (Hong,Lee,Shin,Fukuzumi,& Nam,2009).

化学生物学: 对羟胺氧化还原酶反应机理的研究,特别是最初的两电子两质子步骤,表明需要进一步探索 (Attia & Silaghi-Dumitrescu,2014).

毒理学: 据报道,羟胺对某些肿瘤具有抑癌活性,具有很强的诱变特性,并且会导致皮肤刺激和眼睛损伤 (Gross,1985).

作用机制

Target of Action

2-Hydroxybohemine primarily targets cyclin-dependent kinase 1 (Cdc2 or CDK1) and cell division protein kinase 2 (CDK2) . These kinases play crucial roles in cell cycle regulation, particularly in the transition from G1 phase to S phase and from G2 phase to M phase. By inhibiting these kinases, 2-Hydroxybohemine can affect cell cycle progression.

Mode of Action

2-Hydroxybohemine interacts with its targets (Cdc2 and Cdk2) by binding to their active sites, thereby inhibiting their kinase activity . This interaction prevents the phosphorylation of proteins required for cell cycle progression, leading to cell cycle arrest. The specific changes resulting from this interaction depend on the cell type and the stage of the cell cycle during which the compound is introduced.

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxybohemine is the cell cycle regulation pathway . By inhibiting Cdc2 and Cdk2, 2-Hydroxybohemine disrupts the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or senescence, depending on the specific cellular context.

Pharmacokinetics

It has been found to have a half-life of approximately 2-3 hours . These properties suggest that 2-Hydroxybohemine could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of 2-Hydroxybohemine’s action primarily involve the disruption of cell cycle progression. By inhibiting key kinases involved in cell cycle regulation, 2-Hydroxybohemine can induce cell cycle arrest, potentially leading to apoptosis or senescence . These effects can have significant implications for the growth and proliferation of cells.

属性

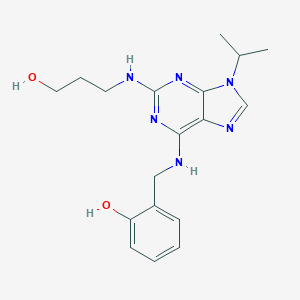

IUPAC Name |

2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIXLXXNEZMSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400018 | |

| Record name | Cdk Inhibitor, p35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxybohemine | |

CAS RN |

471270-60-7 | |

| Record name | Cdk Inhibitor, p35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

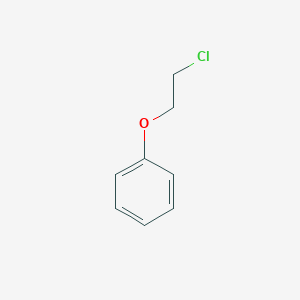

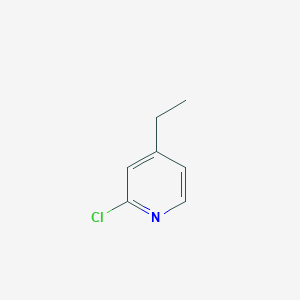

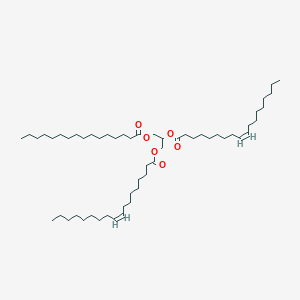

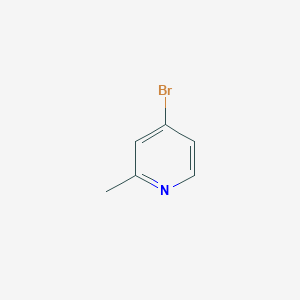

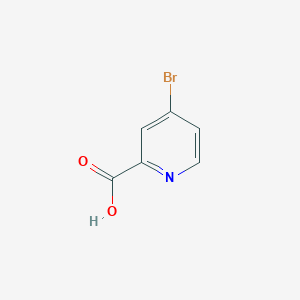

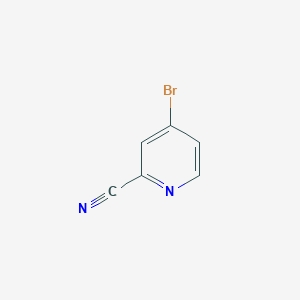

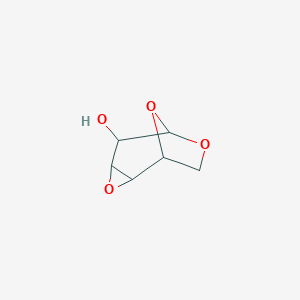

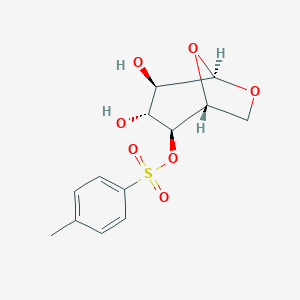

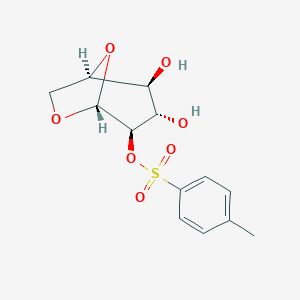

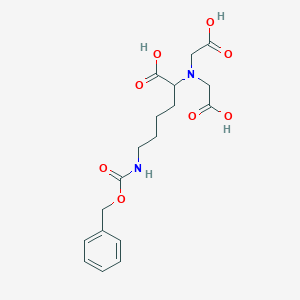

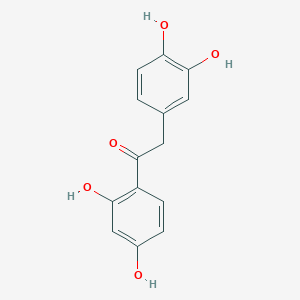

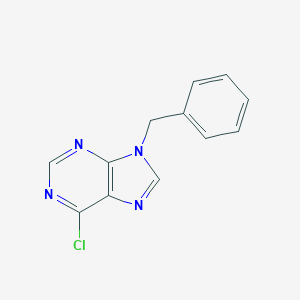

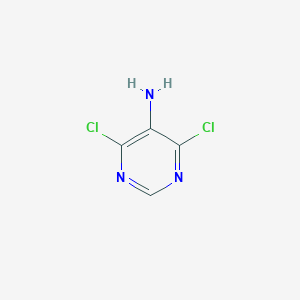

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)